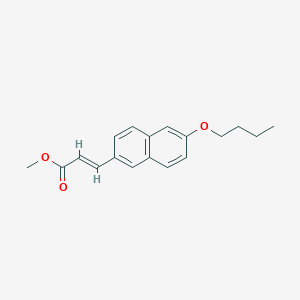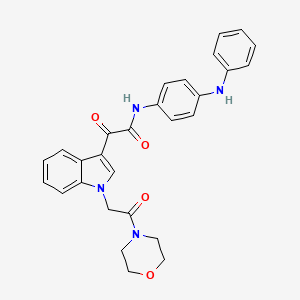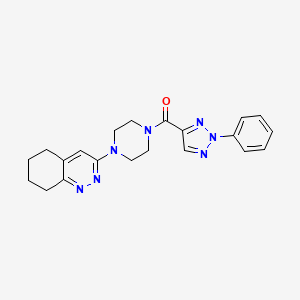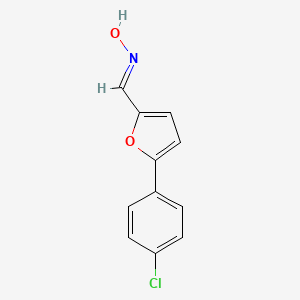
methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is a chemical compound with the molecular formula C18H20O3 . It is used in diverse scientific research, with applications ranging from studying organic synthesis to exploring potential medicinal properties.
Molecular Structure Analysis
The molecular structure of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is represented by the molecular formula C18H20O3 . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate are not fully detailed in the search results. It has a molecular weight of 284.35 .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity
- Synthetic phenolic antioxidants (SPAs), which include compounds related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate", have been extensively studied for their environmental presence, fate, and human exposure. These studies have shown that SPAs, such as BHT and DBP, are present in various environmental matrices and have been detected in human tissues and fluids. The research suggests that some SPAs might cause liver toxicity, act as endocrine disruptors, or possess carcinogenic potential. Moreover, the transformation products of these compounds could have more adverse effects than the parent compounds, indicating the necessity for future research to explore novel SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).
Sorption and Environmental Behavior
- The sorption behavior of phenoxy herbicides, including those structurally related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate", in soil and organic matter has been reviewed. The study compiled a database of soil-water distribution coefficients for these herbicides, providing insights into their environmental fate. This review suggests that organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the need for further research on their environmental behaviors and impacts (Werner, Garratt, & Pigott, 2012).
Amyloid Imaging and Alzheimer's Disease
- Amyloid imaging studies have utilized compounds related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate" for in vivo brain imaging of Alzheimer's disease patients. These studies have developed several radioligands that have shown promise in differentiating Alzheimer's disease patients from healthy controls, providing a breakthrough in understanding the pathophysiological mechanisms and enabling early detection of the disease. This area of research emphasizes the importance of PET amyloid imaging in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is not specified in the search results. Its potential medicinal properties suggest that it may interact with biological systems in a meaningful way.
Propiedades
IUPAC Name |
methyl (E)-3-(6-butoxynaphthalen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-4-11-21-17-9-8-15-12-14(5-7-16(15)13-17)6-10-18(19)20-2/h5-10,12-13H,3-4,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXROZUSRTZUKIK-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)


![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)


![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)